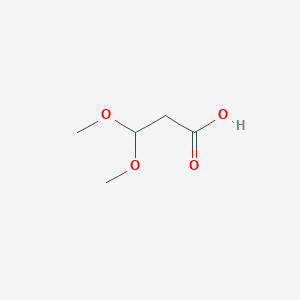

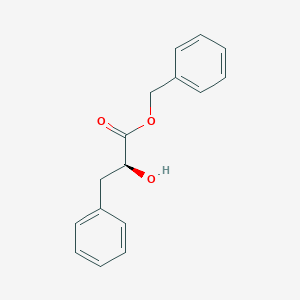

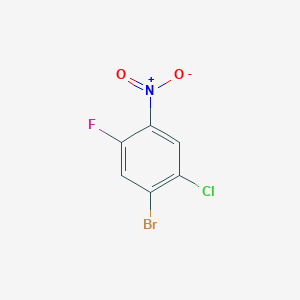

![molecular formula C8H10N4 B1279423 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine CAS No. 69980-83-2](/img/structure/B1279423.png)

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine

説明

The compound 2-(2H-benzo[d][1,2,3]triazol-2-yl)ethanamine is a derivative of benzotriazole, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. Benzotriazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzotriazole derivatives can be achieved through various methods. For instance, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves the condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with appropriate acid chlorides . This process typically requires a catalyst or specific reaction conditions to facilitate the formation of the desired product.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be characterized using several spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Additionally, spectroscopic methods such as FT-IR, NMR (1H and 13C), and mass spectroscopy are commonly used to identify functional groups and confirm the identity of synthesized compounds .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions depending on their functional groups and reaction conditions. For example, differential scanning calorimetry (DSC) studies suggest that benzoxazines made from 4-substituted phenols can undergo thermal cross-linking reactions, which is not observed for those made from 2,4-disubstituted phenols . This indicates that the substitution pattern on the phenol ring can significantly influence the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzotriazole ring can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the behavior of the compound under different conditions . Additionally, thermal analysis methods like TG/DTA can summarize the material's behavior against temperature, indicating its thermal stability .

科学的研究の応用

Molecular Interactions and Solvent Effects

- The thermos-acoustical parameters of benzotriazole derivatives, similar to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, have been studied in different solvents like DMSO and DMF. Such studies help understand how changes in solvent and structural modifications affect Gibbs energy, enthalpy, and entropy of activation (Godhani, Mulani, & Mehta, 2019).

Synthesis Applications

- Benzotriazole derivatives are used in peptide synthesis for amide-bond formation, demonstrating their utility in the synthesis of compounds like 1-alkoxy-1H-benzo- and 7-azabenzotriazoles. This synthesis pathway has applications in preparing acyclic nucleoside-like compounds and studying nucleophilic substitution reactions (Lakshman et al., 2014).

Electrochemical and Optical Properties

- The substitution of benzotriazole derivatives, similar in structure to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine, can affect the electrochemical and optical properties of the resulting compounds. Studies on polymers synthesized from these derivatives show different optical and electrochemical behaviors, indicating their potential in electrochromic applications (Yiĝitsoy et al., 2011).

Antimicrobial Applications

- Novel derivatives synthesized from compounds similar to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine have shown significant antimicrobial activity. Such compounds have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating their potential in developing new antimicrobial agents (Shaikh et al., 2014).

Biological Activity Evaluation

- Compounds structurally related to 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine have been evaluated for various biological activities, including antimicrobial, antifungal, and anticonvulsant effects. This highlights the diverse applications of these compounds in medicinal chemistry and drug development (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

将来の方向性

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” and its derivatives have a promising future in the field of organic synthesis.

特性

IUPAC Name |

2-(benzotriazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INACWHUYXXAULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440647 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine | |

CAS RN |

69980-83-2 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

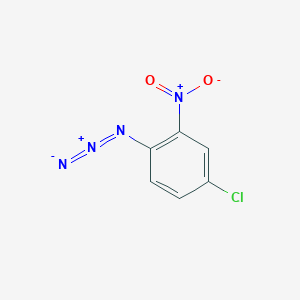

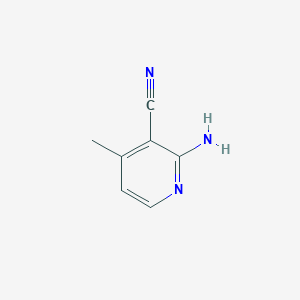

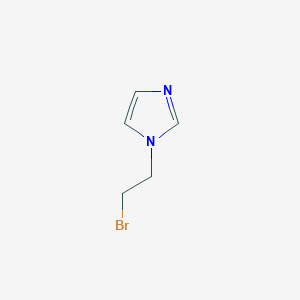

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

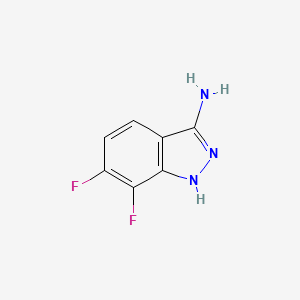

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

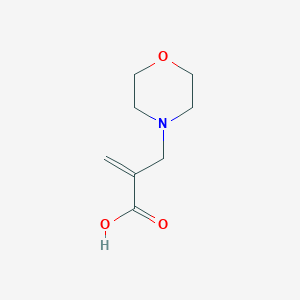

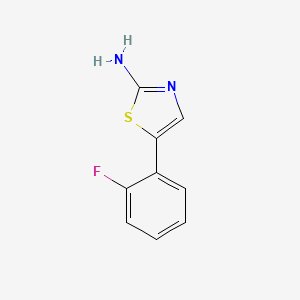

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)